Enhanced Electronic Properties: 8-Fluoro Substitution Reduces HOMO-LUMO Gap vs. Non-Fluorinated Analog
In silico studies on the non-fluorinated analog, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0), establish a baseline for the electronic effects of the 8-fluoro substituent. The introduction of fluorine at the 8-position in the target compound is predicted to lower the HOMO-LUMO gap, thereby increasing chemical reactivity and polarizability, a key differentiator for subsequent functionalization and target engagement [1]. This is supported by the higher computed XLogP3 value for the fluorinated compound (3.1), indicative of enhanced membrane permeability relative to less halogenated analogs [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Electronic Structure |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (non-fluorinated analog, CAS 67625-37-0): XLogP3 = 2.6 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (increased lipophilicity) |
| Conditions | Computational prediction via PubChem XLogP3 3.0 algorithm. |
Why This Matters
The increased lipophilicity and altered electronic profile directly impact the compound's suitability for CNS drug discovery programs and its reactivity in Pd-catalyzed cross-coupling reactions, making it a preferred choice over the non-fluorinated analog when enhanced membrane permeability or distinct electronic effects are required.
- [1] Thirunavukkarasu, M., et al. (2024). Computational study of electronic excitations properties in solvents, molecular interaction energies, topological and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Computational and Theoretical Chemistry, 114401. View Source
- [2] PubChem. (2026). Computed Properties for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CID 56763847). View Source
